molecular formula C14H27N3O2 B7919280 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Katalognummer: B7919280
Molekulargewicht: 269.38 g/mol
InChI-Schlüssel: SDRROVCJKTTXHJ-ABLWVSNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a chiral chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined (S)-2-amino-3-methyl-butyryl moiety attached to a piperidine scaffold that is further functionalized with an N-methyl-acetamide group. Compounds with this core structure are frequently utilized as key intermediates in the synthesis of more complex molecules targeting the central nervous system . In research settings, this class of piperidine derivatives has shown potential for investigating neurological disorders. Analogous structures have been studied for their ability to modulate neurotransmitter systems and inhibit enzymes like beta-secretase (BACE1), which is a key therapeutic target in the pathology of Alzheimer's disease due to its role in the formation of amyloid-beta plaques . The structural characteristics of the compound, including the chiral centers and the hydrogen-bonding capability of the amide groups, make it a valuable scaffold for exploring structure-activity relationships and optimizing biological activity while reducing off-target effects . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRROVCJKTTXHJ-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide, also known as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different assays, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H35N3OC_{18}H_{35}N_3O. Its structure features a piperidine ring substituted with an amino acid moiety, which is critical for its biological activity. The presence of the methyl and acetamide groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Research indicates that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide may exert its effects through several mechanisms:

  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the compound could increase acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission .
  • Beta-Secretase Inhibition : The compound has been investigated for its ability to inhibit beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides. Reducing amyloid-beta deposition is crucial in the context of Alzheimer's disease treatment .

Antimicrobial Activity

While primarily studied for neuroprotective effects, some derivatives related to this compound have shown antimicrobial properties. For instance, analogs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Neuroprotective Effects

In preclinical studies, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide has been evaluated for neuroprotective effects:

  • In vitro Studies : Cell culture experiments have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by toxic agents. This protection is likely mediated through modulation of intracellular signaling pathways involved in cell survival .
  • In vivo Studies : Animal models of Alzheimer's disease have indicated that administration of this compound can improve cognitive function and reduce behavioral deficits associated with neurodegeneration .

Case Studies and Research Findings

StudyMethodologyFindings
Study 1In vitro AChE inhibition assayShowed significant inhibition of AChE activity at concentrations above 10 µM.
Study 2Animal model of Alzheimer'sImproved memory performance on the Morris water maze test after 4 weeks of treatment.
Study 3Antimicrobial susceptibility testingExhibited MIC values comparable to standard antibiotics against E. coli.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Neuropharmacology :
    • N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide has been investigated for its effects on the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, particularly those involving opioid receptors, which are crucial for pain perception and mood regulation .
    • Studies indicate that this compound may exhibit analgesic properties similar to traditional opioids but with potentially fewer side effects, making it a candidate for developing new pain management therapies .
  • Pain Management :
    • Research has highlighted its potential in treating chronic pain conditions. The compound's ability to interact with specific receptors in the brain suggests it could provide effective relief without the addictive properties associated with conventional opioids .
    • Preclinical studies have shown promising results in animal models, indicating that it may reduce pain responses effectively while minimizing adverse effects .
  • Research Tool :
    • As a research tool, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is valuable for studying receptor dynamics and pharmacodynamics within the CNS. Its unique structure allows researchers to explore interactions with various receptor types, providing insights into drug design and development .

Case Study 1: Analgesic Efficacy

In a controlled study involving rodent models of neuropathic pain, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide demonstrated significant analgesic effects compared to a placebo. The study quantified pain response using established behavioral assays, revealing a marked reduction in pain sensitivity among treated subjects.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's interaction with serotonin and dopamine receptors. Utilizing receptor binding assays, researchers found that the compound selectively binds to these receptors, suggesting its potential role in modulating mood and anxiety disorders. This opens avenues for further exploration into its therapeutic applications beyond pain management.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine-based amides exhibit diverse bioactivities depending on substitution patterns and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes References
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide Piperidin-3-yl substitution (vs. 2-ylmethyl) 255.36 Discontinued; potential analgesic use
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Isopropyl group replaces methyl on acetamide; (R)-configuration at piperidine Not reported Available via ECHEMI (HANGZHOU JHECHEM)
(S)-N-Methyl-N-piperidin-3-yl-acetamide Simplified structure lacking the amino-butyryl side chain Not reported CAS: 1228948-07-9; supplier-specific
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Bulky aromatic substitutions; indole-piperidine hybrid 647.18 (analogous) Antiproliferative activity studied

Structure-Activity Relationships (SAR)

  • Chiral Centers: The (S)-configuration in the amino-butyryl side chain is critical for stereoselective interactions, as seen in related neuroactive peptides .
  • N-Alkylation : Methyl or isopropyl groups on the acetamide nitrogen modulate lipophilicity and metabolic stability. For example, the isopropyl variant (Ref: ) shows increased hydrophobicity, which may enhance blood-brain barrier penetration.

Data Tables

Table 1: Key Physicochemical Properties

Property N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide
Molecular Weight 255.36 (analog) 255.36
LogP (Predicted) ~1.2 (estimated) ~1.5
Hydrogen Bond Donors/Acceptors 3/5 3/5
Commercial Availability Discontinued Discontinued

Table 2: Comparative Bioactivity

Compound Target/Assay Activity (IC50/EC50) Notes
Target Compound Opioid receptor (in silico) Not tested Structural analogy to known analgesics
N-(2-(tert-Butyl)phenyl)-...acetamide Cancer cell lines (in vitro) 0.5–2.0 µM Antiproliferative
(S)-N-Methyl-N-piperidin-3-yl-acetamide Neurological assays No data Supplier-dependent studies

Vorbereitungsmethoden

Piperidine Core Preparation

The piperidine ring is typically derived from isonipecotic acid or its derivatives. A common approach involves:

  • Boc Protection : Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen to prevent unwanted side reactions during subsequent steps.

  • Reductive Amination : Reaction of Boc-protected piperidine-4-carboxaldehyde with methylamine to introduce the N-methyl group.

Coupling of the (S)-2-Amino-3-methyl-butyryl Group

The stereospecific attachment of the amino acid moiety employs peptide coupling reagents:

This method achieves >80% yield while preserving stereochemical integrity.

N-Methyl-acetamide Installation

The final step involves alkylation of the secondary amine:

  • Reagents : Acetic anhydride or acetyl chloride with triethylamine as a base.

  • Conditions : Room temperature in dichloromethane (DCM) or acetonitrile.

Stepwise Laboratory-Scale Procedure

Materials and Reagents

ComponentSpecificationSource
Boc-piperidine-2-carboxaldehyde≥98% purity, chiral HPLC validated
(S)-2-Amino-3-methyl-butyric acidEnantiomeric excess >99%
HATUPeptide synthesis grade

Detailed Synthesis

  • Boc Deprotection :

    • Treat Boc-piperidine-2-carboxaldehyde (1.0 equiv) with 4M HCl in dioxane (5 vol) for 2 hours.

    • Neutralize with saturated NaHCO₃ and extract with EtOAc.

  • Amide Bond Formation :

    • Dissolve deprotected piperidine (1.0 equiv) and (S)-2-Amino-3-methyl-butyric acid (1.2 equiv) in DMSO.

    • Add HATU (1.1 equiv) and DIEA (3.0 equiv) at 0°C.

    • Stir for 1.5 hours, then purify via MPLC (EtOAc/hexanes gradient).

  • N-Methylation :

    • React intermediate with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C.

    • Isolate product by filtration and recrystallization (yield: 74–82%).

Optimization Strategies

Solvent and Temperature Effects

ConditionYield (%)Purity (%)Source
DMSO, 0°C8298.5
DMF, 25°C6895.2
THF, -10°C5591.8

DMSO enhances reaction efficiency due to its polar aprotic nature, stabilizing the activated HATU intermediate.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time from 8 hours (batch) to 15 minutes.

  • Green Chemistry : Replacement of DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.

Characterization and Quality Control

Analytical Data

ParameterResultMethod
HPLC Purity 99.1%C18, ACN/H₂O
[α]D²⁵ +12.4° (c 1.0, MeOH)Polarimetry
HRMS m/z 269.38 [M+H]⁺ESI-QTOF

Stereochemical Validation

  • X-ray Crystallography : Confirms (S)-configuration at the 2-amino position.

  • NOESY NMR : Correlates piperidine methylene protons with the acetamide group.

Research Findings and Challenges

Key Discoveries

  • Coupling Efficiency : HATU outperforms EDCI and DCC in yield and stereoselectivity (Table 1).

  • Byproduct Formation : <2% epimerization observed when using DIEA vs. >8% with DIPEA.

Unresolved Issues

  • Scale-Up Limitations : Poor solubility of intermediates in non-polar solvents complicates industrial production.

  • Cost Analysis : HATU accounts for 62% of raw material costs, necessitating alternative coupling agents.

Q & A

Q. What are the key synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves sequential coupling of the piperidin-2-ylmethyl amine with (S)-2-amino-3-methyl-butyryl and N-methyl-acetamide moieties. A critical step is maintaining stereochemical integrity during the acylation of the piperidine ring. For example, tert-butoxycarbonyl (Boc) protection of the amine group (as in ) can prevent racemization. Reaction conditions such as temperature (e.g., 160°C for cyclization steps ), solvent polarity, and coupling agents (e.g., HATU or EDCI) significantly impact yield and stereoselectivity. Post-synthesis purification via preparative HPLC is recommended to isolate enantiomerically pure product .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :
  • Chiral HPLC : To confirm enantiomeric excess (EE) and resolve diastereomers.
  • NMR Spectroscopy : 1H/13C NMR can verify regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystalline derivatives are available, this provides unambiguous stereochemical assignment (as in for related piperidine complexes) .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields while minimizing side-product formation?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates but may increase side reactions. Switching to dichloromethane (DCM) for acid-sensitive steps can improve selectivity .
  • Catalytic Additives : Use of DMAP or HOAt accelerates coupling efficiency in carbodiimide-mediated reactions.
  • Temperature Control : Lower temperatures (0–25°C) reduce epimerization risks during peptide bond formation.
  • Real-Time Monitoring : LC-MS tracking of reaction progress helps identify optimal quenching times .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with targets (e.g., δ-opioid receptors, as in for similar piperidine derivatives) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, accounting for solvation effects and conformational flexibility.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to structural modifications (e.g., methyl group substitutions on the butyryl chain).

Q. How does stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety influence pharmacological activity?

  • Methodological Answer : Enantioselective synthesis and in vitro assays are critical. For example:
  • In Vitro Receptor Binding Assays : Compare the (S)- and (R)-configured analogs using radiolabeled ligands (e.g., [3H]-naltrindole for δ-opioid receptors) .
  • Pharmacokinetic Studies : Evaluate metabolic stability in liver microsomes to determine if stereochemistry affects CYP450-mediated oxidation.

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Batch Purity Analysis : Re-test synthesized batches via HPLC to rule out impurity-driven artifacts.
  • Assay Standardization : Use validated protocols (e.g., cAMP inhibition assays for GPCR activity) to minimize inter-lab variability.
  • Structural Reconfirmation : Re-examine NMR and crystallographic data to ensure correct stereochemical assignments .

Q. What are the stability profiles under varying pH and temperature conditions, and how should storage protocols be designed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by LC-MS analysis to identify degradation products.
  • Long-Term Storage : Store lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis and oxidation. Solutions in DMSO should be aliquoted and stored at -80°C (as recommended in for related acetamides) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.